Spectroscopic Elucidation of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Technical Guide
Spectroscopic Elucidation of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate laboratory work.
Chemical Structure and Overview
Tert-butyl 4-formylthiazol-2-ylcarbamate is a heterocyclic compound featuring a thiazole ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability.
Molecular Formula: C₉H₁₂N₂O₃S Molecular Weight: 228.27 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Tert-butyl 4-formylthiazol-2-ylcarbamate. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.2 | Singlet | 1H | Thiazole proton (H-5) |
| ~9.5 - 11.0 | Broad Singlet | 1H | Amine proton (-NH-) |
| 1.5 - 1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~160 | Carbamate Carbonyl (C=O) |
| ~158 | Thiazole Carbon (C-2) |
| ~150 | Thiazole Carbon (C-4) |
| ~125 | Thiazole Carbon (C-5) |
| ~82 | tert-Butyl Quaternary Carbon (-C(CH₃)₃) |
| ~28 | tert-Butyl Methyl Carbons (-C(CH₃)₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Carbamate |
| ~2980 | Medium | C-H Stretch (sp³) | tert-Butyl |
| ~2880, ~2780 | Weak | C-H Stretch | Aldehyde |
| ~1720-1740 | Strong | C=O Stretch | Carbamate Carbonyl |
| ~1690-1710 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1550 | Medium | N-H Bend | Carbamate |
| ~1500-1600 | Medium-Weak | C=C, C=N Stretch | Thiazole Ring |
| ~1250, ~1160 | Strong | C-O Stretch | Carbamate |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 228 | [M]⁺ | Molecular Ion |
| 172 | [M - C₄H₈]⁺ | Loss of isobutylene from tert-butyl group |
| 155 | [M - C₄H₉O]⁺ | Loss of tert-butoxy group |
| 128 | [M - Boc]⁺ | Loss of the Boc group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous and free of solid particles.[2]
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Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
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Standard : An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing, although referencing to the residual solvent peak is also common.[3]
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Instrument Setup : Insert the NMR tube into the spectrometer's probe.
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Data Acquisition :
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Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.[1]
-
Tuning : Tune the probe to the desired nucleus (¹H or ¹³C).[1]
-
Acquisition : Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
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Background Scan : Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Application : Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
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Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Alternatively, for the thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate before analysis.[4]
Mass Spectrometry (MS)
The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry.
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Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
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Ionization : In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.
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Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.[5]
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Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like Tert-butyl 4-formylthiazol-2-ylcarbamate.
Caption: General workflow for spectroscopic analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- 4. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR spectrum [chemicalbook.com]
- 5. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
